molecular formula C14H24N2O4 B12385506 (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

Cat. No.: B12385506
M. Wt: 288.36 g/mol
InChI Key: NENPYTRHICXVCS-UHQFSAABSA-N
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Description

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features an amino group, a pentan-3-yloxy group, and a trideuterioacetyl group attached to a cyclohexene ring. The presence of deuterium atoms in the acetyl group makes it particularly interesting for studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid involves multiple steps, including the formation of the cyclohexene ring, introduction of the amino and pentan-3-yloxy groups, and incorporation of the trideuterioacetyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the trideuterioacetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s isotopic labeling with deuterium can be used in metabolic studies to trace the pathways and interactions of similar compounds within biological systems.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions, while the trideuterioacetyl group can influence its metabolic stability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-acetylamino-cyclohexene-1-carboxylic acid: Similar structure but without deuterium labeling.

    (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trifluoroacetyl)amino]cyclohexene-1-carboxylic acid: Similar structure with trifluoroacetyl group instead of trideuterioacetyl.

Uniqueness

The uniqueness of (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid lies in its isotopic labeling with deuterium, which can significantly alter its physical and chemical properties, making it valuable for specific scientific applications.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

288.36 g/mol

IUPAC Name

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3+1D3

InChI Key

NENPYTRHICXVCS-UHQFSAABSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Origin of Product

United States

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